(1R,2S)-甲基 1-氨基-2-乙烯基环丙烷甲酸酯 4-甲苯磺酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

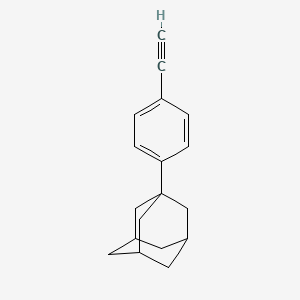

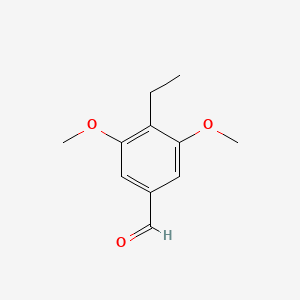

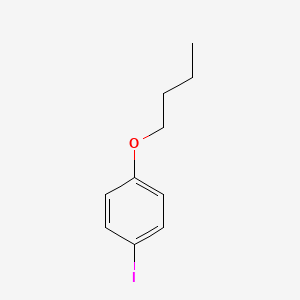

“(1R,2S)-methyl 1-amino-2-vinylcyclopropanecarboxylate 4-methylbenzenesulfonate” is a chemical compound used in laboratory research . It is a chiral building block used in asymmetric synthesis .

Molecular Structure Analysis

The molecular formula of this compound is C15H21NO5S . The InChI code is 1S/C8H13NO2.C7H8O3S/c1-3-6-5-8(6,9)7(10)11-4-2;1-6-2-4-7(5-3-6)11(8,9)10/h3,6H,1,4-5,9H2,2H3;2-5H,1H3,(H,8,9,10)/t6-,8-;/m1./s1 .Chemical Reactions Analysis

The specific chemical reactions involving this compound are not provided in the search results. It’s likely used as a building block in various chemical reactions due to its chiral nature .Physical And Chemical Properties Analysis

This compound has a molecular weight of 327.40 . It is a solid at room temperature and should be stored in an inert atmosphere at 2-8°C .科学研究应用

用于药物中间体的可扩展合成

1-乙烯基环丙基 4-甲苯磺酸盐的多克合成:Ojo 等人 (2014) 描述了一种实用且经济的 1-乙烯基环丙基 4-甲苯磺酸盐多克合成方法。该中间体在烷基亚甲基环丙烷的合成中起着至关重要的作用,通过金属催化的碳环化和环异构化反应,可以获得各种脂环系统,这些反应是药物合成中的基础 (Ojo 等人,2014)。

用于抗丙型肝炎病毒药物的不对称合成

(1R,2S)-VCPA 的酶促不对称化:Kawabata 等人 (2021) 开发了一种有效的制造方法,用于抗丙型肝炎病毒药物的关键化合物 (1R,2S)-乙基 1-氨基-2-乙烯基环丙烷甲酸酯 (VCPA) 的中间体。该方法涉及酶促不对称化,显示出高对映选择性和大规模生产的潜力,说明了该化合物在抗病毒药物开发中的效用 (Kawabata 等人,2021)。

药物合成中的定制 α-氨基酸

(1R,2S)-乙烯基-ACCA 的合成:Sato 等人 (2016) 全面概述了 (1R,2S)-1-氨基-2-乙烯基环丙烷-1-羧酸 (乙烯基-ACCA) 的合成方法,乙烯基-ACCA 是丙型肝炎病毒 NS3/4A 蛋白酶抑制剂中的基本单元。这些方法涵盖了生物催化、催化和化学计量的手性来源,突出了该化合物在创造新一代抗病毒药物中的重要性 (Sato 等人,2016)。

用于有效合成的新型生物催化方法

利用水生鞘氨菌的生物催化不对称合成:Zhu 等人 (2018) 分离出一种水生鞘氨菌菌株,该菌株对 (1R, 2S)-N-Boc-1-乙烯基 ACCA 乙酯的不对称合成表现出高稳定性和对映选择性,展示了一种合成这种手性中间体的新型生物催化方法,对药物制造具有重要意义 (Zhu 等人,2018)。

作用机制

安全和危害

未来方向

属性

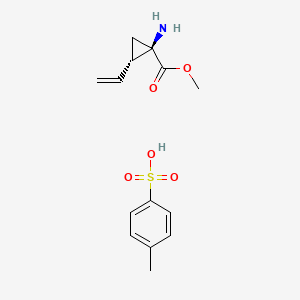

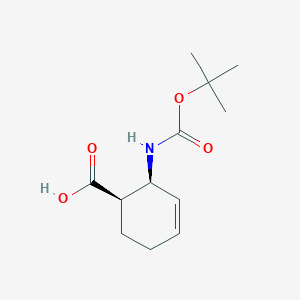

| { "Design of the Synthesis Pathway": [ "The synthesis pathway for (1R,2S)-methyl 1-amino-2-vinylcyclopropanecarboxylate 4-methylbenzenesulfonate involves the reaction of (1R,2S)-methyl 1-amino-2-vinylcyclopropanecarboxylate with 4-methylbenzenesulfonyl chloride.", "The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.", "The resulting product is then purified by recrystallization to obtain the final compound." ], "Starting Materials": [ "(1R,2S)-methyl 1-amino-2-vinylcyclopropanecarboxylate", "4-methylbenzenesulfonyl chloride", "Triethylamine", "Solvent" ], "Reaction": [ "Step 1: Dissolve (1R,2S)-methyl 1-amino-2-vinylcyclopropanecarboxylate in a suitable solvent such as dichloromethane.", "Step 2: Add triethylamine to the solution to act as a base.", "Step 3: Slowly add 4-methylbenzenesulfonyl chloride to the reaction mixture while stirring.", "Step 4: Allow the reaction to proceed for several hours at room temperature.", "Step 5: After the reaction is complete, filter the mixture to remove any solid impurities.", "Step 6: Concentrate the filtrate under reduced pressure to obtain the crude product.", "Step 7: Purify the crude product by recrystallization from a suitable solvent to obtain the final compound." ] } | |

CAS 编号 |

862273-27-6 |

分子式 |

C14H19NO5S |

分子量 |

313.37 g/mol |

IUPAC 名称 |

[(1R,2S)-2-ethenyl-1-methoxycarbonylcyclopropyl]azanium;4-methylbenzenesulfonate |

InChI |

InChI=1S/C7H11NO2.C7H8O3S/c1-3-5-4-7(5,8)6(9)10-2;1-6-2-4-7(5-3-6)11(8,9)10/h3,5H,1,4,8H2,2H3;2-5H,1H3,(H,8,9,10)/t5-,7-;/m1./s1 |

InChI 键 |

IUHJYIOSAPJUMG-HCSZTWNASA-N |

手性 SMILES |

CC1=CC=C(C=C1)S(=O)(=O)[O-].COC(=O)[C@]1(C[C@H]1C=C)[NH3+] |

SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.COC(=O)C1(CC1C=C)N |

规范 SMILES |

CC1=CC=C(C=C1)S(=O)(=O)[O-].COC(=O)C1(CC1C=C)[NH3+] |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Benzyloxy-4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1312876.png)

![1H-Pyrrolo[2,3-C]pyridin-2(3H)-one](/img/structure/B1312880.png)

![5-(Trifluoromethyl)-1H-benzo[D]imidazole-2-carboxylic acid](/img/structure/B1312884.png)